molecular formula C11H17NO2S B13260718 N-Butyl-2-methanesulfonylaniline

N-Butyl-2-methanesulfonylaniline

Cat. No.: B13260718
M. Wt: 227.33 g/mol
InChI Key: UWOSCOLBPMEYKF-UHFFFAOYSA-N
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Description

N-Butyl-2-methanesulfonylaniline is an organic compound with the molecular formula C₁₁H₁₇NO₂S. It is a sulfonamide derivative, characterized by the presence of a butyl group attached to the nitrogen atom and a methanesulfonyl group attached to the aniline ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyl-2-methanesulfonylaniline can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-methanesulfonylaniline with butylamine. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-methanesulfonylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-Butyl-2-methanesulfonylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Butyl-2-methanesulfonylaniline involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein structures. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-benzenesulfonamide: Similar structure but lacks the methanesulfonyl group.

    N-Butyl-2-nitroaniline: Contains a nitro group instead of a methanesulfonyl group.

    N-Butyl-2-chloroaniline: Contains a chloro group instead of a methanesulfonyl group.

Uniqueness

N-Butyl-2-methanesulfonylaniline is unique due to the presence of both a butyl group and a methanesulfonyl group, which confer distinct chemical and physical properties. These functional groups enable specific interactions and reactivity patterns that are not observed in similar compounds .

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

N-butyl-2-methylsulfonylaniline

InChI

InChI=1S/C11H17NO2S/c1-3-4-9-12-10-7-5-6-8-11(10)15(2,13)14/h5-8,12H,3-4,9H2,1-2H3

InChI Key

UWOSCOLBPMEYKF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CC=C1S(=O)(=O)C

Origin of Product

United States

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